molecular formula C11H13BrClN B1380062 4-(3-Bromophenyl)-1,2,3,6-tetrahydropyridine hydrochloride CAS No. 92847-10-4

4-(3-Bromophenyl)-1,2,3,6-tetrahydropyridine hydrochloride

Cat. No.: B1380062
CAS No.: 92847-10-4
M. Wt: 274.58 g/mol
InChI Key: XDWSGEVRHKFKHC-UHFFFAOYSA-N
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Description

4-(3-Bromophenyl)-1,2,3,6-tetrahydropyridine hydrochloride is an organic compound that features a brominated phenyl group attached to a tetrahydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Bromophenyl)-1,2,3,6-tetrahydropyridine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 3-bromobenzaldehyde and 1,2,3,6-tetrahydropyridine.

    Condensation Reaction: The 3-bromobenzaldehyde undergoes a condensation reaction with 1,2,3,6-tetrahydropyridine in the presence of a suitable catalyst, such as piperidine, to form the desired product.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride to yield the corresponding alcohols or amines.

    Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

4-(3-Bromophenyl)-1,2,3,6-tetrahydropyridine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurological disorders due to its structural similarity to certain neurotransmitters.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(3-Bromophenyl)-1,2,3,6-tetrahydropyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated phenyl group and the tetrahydropyridine ring play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • 4-(3-Bromophenyl)piperidine hydrochloride
  • 4-(3-Bromophenoxy)piperidine hydrochloride
  • 4-(3-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl benzenesulfonamide

Comparison: 4-(3-Bromophenyl)-1,2,3,6-tetrahydropyridine hydrochloride is unique due to its tetrahydropyridine ring, which imparts distinct chemical and biological properties compared to similar compounds with different ring structures. This uniqueness makes it a valuable compound for specific research applications, particularly in the study of neurological disorders and organic synthesis.

Properties

IUPAC Name

4-(3-bromophenyl)-1,2,3,6-tetrahydropyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN.ClH/c12-11-3-1-2-10(8-11)9-4-6-13-7-5-9;/h1-4,8,13H,5-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDWSGEVRHKFKHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC=C1C2=CC(=CC=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(3-Bromophenyl)-1,2,3,6-tetrahydropyridine hydrochloride
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4-(3-Bromophenyl)-1,2,3,6-tetrahydropyridine hydrochloride
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4-(3-Bromophenyl)-1,2,3,6-tetrahydropyridine hydrochloride
Reactant of Route 4
4-(3-Bromophenyl)-1,2,3,6-tetrahydropyridine hydrochloride
Reactant of Route 5
4-(3-Bromophenyl)-1,2,3,6-tetrahydropyridine hydrochloride
Reactant of Route 6
4-(3-Bromophenyl)-1,2,3,6-tetrahydropyridine hydrochloride

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